molecular formula C14H17NO5 B1282338 tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate CAS No. 64205-15-8

tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate

Cat. No. B1282338
CAS RN: 64205-15-8
M. Wt: 279.29 g/mol
InChI Key: SMTQMXCDEUEZRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbonate derivatives is a topic of interest in several papers. For instance, tert-butyl aminocarbonate is synthesized by reacting hydroxylamine with excess di-tert-butyl dicarbonate, as described in paper . Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . These methods demonstrate the versatility of tert-butyl carbonate compounds in organic synthesis and their potential as building blocks for more complex molecules.

Molecular Structure Analysis

The molecular structure of tert-butyl carbonate derivatives is characterized by the presence of the tert-butyl group, which can impart steric bulk and influence the reactivity of the compound. For example, the crystallographic characterization of a technetium complex with tert-butylcatechol ligands shows the influence of the tert-butyl groups on the overall molecular geometry . The steric effects of tert-butyl groups are also noted in the stabilization of intermediates in the synthesis of dimethyl carbonate from carbon dioxide and methanol .

Chemical Reactions Analysis

Tert-butyl carbonate derivatives participate in a variety of chemical reactions. The reactivity of ditert-butyldimethoxystannane with carbon dioxide and methanol is an example of how tert-butyl groups can affect reaction outcomes . The gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates into 4-alkylidene-1,3-dioxolan-2-ones is another reaction that showcases the reactivity of these compounds . Additionally, the activation of carboxylic acids using tert-butyl carbonates to form active esters demonstrates the utility of these compounds in peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbonate derivatives are influenced by the tert-butyl group. The steric bulk of the tert-butyl group can affect solubility, boiling points, and reactivity. For instance, tert-butyl aminocarbonate is noted for its ability to acylate amines rapidly in both organic and aqueous solutions, and even retains this ability in acidic solutions . The thermal stability and crystalline properties of these compounds are also of interest, as seen in the X-ray and DFT analyses of tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate10.

Scientific Research Applications

Synthesis and Reactivity

tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate is utilized in chemical syntheses, particularly in the formation of novel compounds with potential biomedical applications. For instance, compounds containing chalcone and methanoisoindole units were synthesized and characterized for their anticancer and antimicrobial activities, as well as their inhibition effects against human carbonic anhydrase I and II isoenzymes (Kocyigit et al., 2017). Additionally, novel 4,5-dihydropyrazole and pyrazolyl-thiazole derivatives containing methanoisoindol-1,3-dion units were synthesized and investigated for their antibacterial activities, as well as their inhibition profiles against carbonic anhydrase and acetylcholinesterase enzymes (Budak et al., 2017).

Material Science and Polymer Chemistry

In the field of material science and polymer chemistry, this compound has been used in the synthesis of photo-patternable cross-linked epoxy systems. These systems, containing photodegradable carbonate units, have potential applications in deep UV lithography due to their unique properties, such as high reflective index and absorption at specific wavelengths (Huh et al., 2009).

Catalysis and Chemical Reactions

The compound has also been involved in studies of catalysis and chemical reactions. For instance, its role was examined in the synthesis of dimethyl carbonate from carbon dioxide and methanol, showcasing its relevance in the transformation of ditert-butyldimethoxystannane into a trinuclear complex, which is a part of the catalytic cycle (Ballivet-Tkatchenko et al., 2006). Moreover, gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates into 4-alkylidene-1,3-dioxolan-2-ones was studied, highlighting the compound's utility in facilitating efficient synthesis of cyclic carbonates (Buzas & Gagosz, 2006).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Mechanism of Action

Target of Action

The primary target of Boc-ONb is amines , specifically amino groups . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Mode of Action

Boc-ONb interacts with its targets (amines) through a process known as protection . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The Boc-ONb compound affects the biochemical pathways involved in the synthesis of peptides . The Boc group is the most used protection of amino groups for example in the synthesis of peptides . The protection of amino groups allows for transformations of other functional groups .

Pharmacokinetics

The principles of pharmacokinetics, including absorption, distribution, metabolism, and excretion (adme), are crucial for understanding the bioavailability and overall effects of any compound .

Result of Action

The result of Boc-ONb’s action is the formation of Boc-protected amines and amino acids . This protection allows for the selective reaction of other functional groups present in the molecule . The Boc group can be removed under anhydrous acidic conditions, allowing the amine to be free for further reactions .

properties

IUPAC Name

tert-butyl (3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-14(2,3)19-13(18)20-15-11(16)9-7-4-5-8(6-7)10(9)12(15)17/h4-5,7-10H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTQMXCDEUEZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)ON1C(=O)C2C3CC(C2C1=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538701
Record name 2-[(tert-Butoxycarbonyl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64205-15-8
Record name 2-[(tert-Butoxycarbonyl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What makes Boc-ONb selective for less hindered amines in Boc-protection reactions?

A1: While the provided research abstract [] doesn't delve into the mechanistic details of this selectivity, it's known that Boc-ONb, like other N-hydroxyimido-based Boc reagents, exhibits a preference for less hindered amines. This selectivity likely stems from the steric hindrance imposed by the bulky tert-butoxycarbonyl group and the bicyclic norbornene structure within Boc-ONb. These structural features can hinder its approach and reaction with amines possessing bulky substituents, favoring reactions with less hindered amines. Further research exploring the reaction kinetics and transition states would be needed to confirm this hypothesis.

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